Octyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Overview
Description
Octyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound belonging to the family of phenoxy herbicides. It is known for its selective herbicidal properties, primarily used to control broadleaf weeds in various agricultural and non-agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with octanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The final product is purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Octyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
Octyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential use in developing herbicidal drugs.
Industry: Utilized in the formulation of herbicides for agricultural and non-agricultural use
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones, leading to uncontrolled cell division and growth. This disrupts the vascular tissue of the plants, ultimately causing their death. The molecular targets include auxin receptors and pathways involved in cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A parent compound with similar herbicidal properties.
Octyl (2,4-dichlorophenoxy)acetate: Another ester derivative with comparable applications
Uniqueness
Octyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate stands out due to its specific ester linkage and nitro group, which enhance its herbicidal activity and selectivity compared to other similar compounds .
Properties
CAS No. |
57729-07-4 |
---|---|
Molecular Formula |
C21H23Cl2NO5 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
octyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C21H23Cl2NO5/c1-2-3-4-5-6-7-12-28-21(25)17-14-16(9-10-19(17)24(26)27)29-20-11-8-15(22)13-18(20)23/h8-11,13-14H,2-7,12H2,1H3 |
InChI Key |
BKLICPGZXDNACE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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